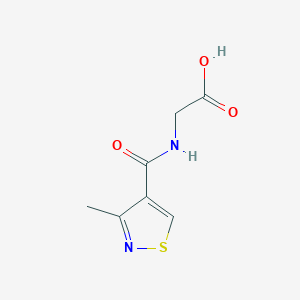
(3-Methylisothiazole-4-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisothiazole-4-carbonyl)glycine is an organic compound with the molecular formula C7H8N2O3S. It features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is characteristic of isothiazoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisothiazole-4-carbonyl)glycine typically involves the reaction of 3-methylisothiazole with glycine under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the carbonyl bond between the isothiazole ring and glycine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methylisothiazole-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The isothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated isothiazole derivatives.
Applications De Recherche Scientifique
(3-Methylisothiazole-4-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of biocides and preservatives due to its stability and effectiveness.
Mécanisme D'action
The mechanism of action of (3-Methylisothiazole-4-carbonyl)glycine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
3-Methylisothiazole: Shares the isothiazole ring but lacks the glycine moiety.
4-Methylisothiazole: Similar structure with a methyl group at the 4-position instead of the 3-position.
5-Methylisothiazole: Methyl group at the 5-position, differing in the position of substitution.
Uniqueness: (3-Methylisothiazole-4-carbonyl)glycine is unique due to the presence of both the isothiazole ring and the glycine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Propriétés
Formule moléculaire |
C7H8N2O3S |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4-5(3-13-9-4)7(12)8-2-6(10)11/h3H,2H2,1H3,(H,8,12)(H,10,11) |
Clé InChI |
XRCSPGSIWBNTLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC=C1C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




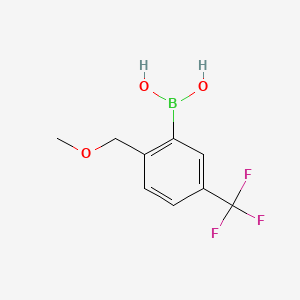
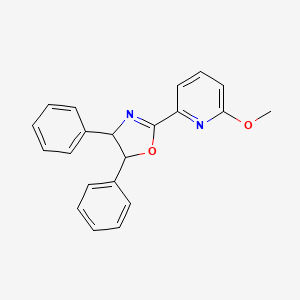
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
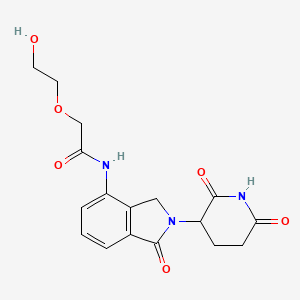
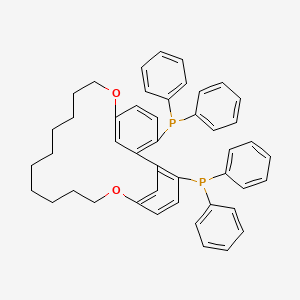
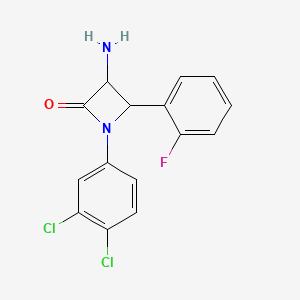
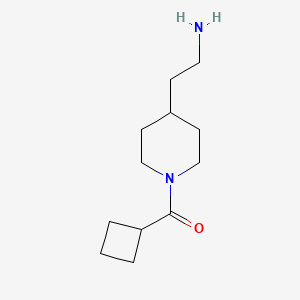
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
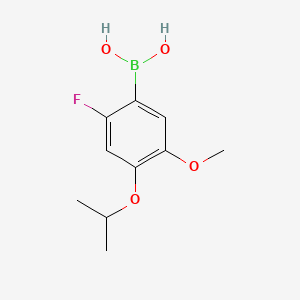
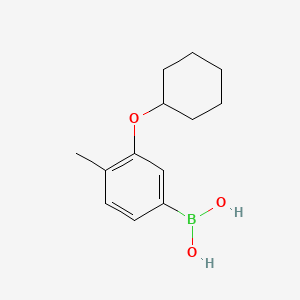
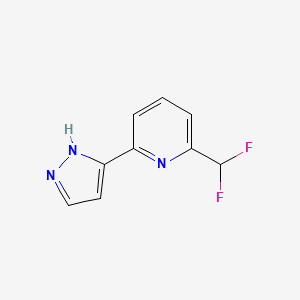
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
